(S)-4-Benzyloxy-1,3-butanediol

Overview

Description

(S)-4-Benzyloxy-1,3-butanediol is an organic compound with the molecular formula C11H16O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyloxy-1,3-butanediol typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as (S)-glycidol.

Benzylation: The hydroxyl group of (S)-glycidol is protected by benzylation using benzyl chloride in the presence of a base like sodium hydride.

Ring Opening: The epoxide ring of the benzylated glycidol is opened using a nucleophile such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyloxy-1,3-butanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce various alcohols.

Scientific Research Applications

(S)-4-Benzyloxy-1,3-butanediol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-Benzyloxy-1,3-butanediol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

®-4-Benzyloxy-1,3-butanediol: The enantiomer of (S)-4-Benzyloxy-1,3-butanediol with similar chemical properties but different biological activity.

4-Benzyloxy-2-butanol: A structurally similar compound with different reactivity and applications.

4-Benzyloxy-1-butanol: Another related compound with distinct chemical and biological properties.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Biological Activity

(S)-4-Benzyloxy-1,3-butanediol is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

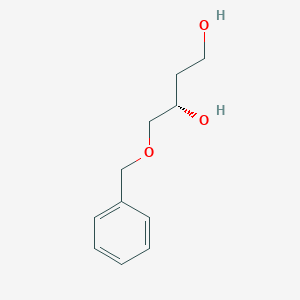

This compound has the following chemical structure:

- Molecular Formula : CHO

- CAS Number : 85418-23-1

The compound contains a benzyloxy group, which is known to influence its biological activity by modulating interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair processes. The inhibition of PARP can lead to increased cellular apoptosis in cancer cells, suggesting potential applications in cancer therapy.

Modulation of Cellular Signaling

This compound can modulate various cellular signaling pathways. Studies have demonstrated that it affects the phosphorylation states of key proteins involved in cell cycle regulation and apoptosis. By altering these pathways, this compound may enhance the sensitivity of cancer cells to chemotherapeutic agents .

Biochemical Pathways

This compound participates in several metabolic pathways:

- Glycolysis : It influences the activity of enzymes such as hexokinase and phosphofructokinase, which are crucial for glucose metabolism.

- TCA Cycle : The compound has been shown to affect the activity of key enzymes in the TCA cycle, potentially enhancing energy production in cells .

Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at concentrations above 50 µM, the compound significantly reduced cell viability in breast and prostate cancer cells. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 45 | Induction of apoptosis |

| PC-3 (Prostate) | 55 | Cell cycle arrest |

| HeLa (Cervical) | 60 | DNA damage response activation |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. Studies indicate that it can be actively transported across cell membranes via specific transporters, leading to its accumulation in tissues where it exerts its biological effects .

Toxicological Studies

Toxicological assessments have shown that while lower doses exhibit beneficial effects on cellular metabolism and growth modulation, higher doses can lead to adverse effects such as cytotoxicity and organ toxicity. Long-term exposure studies are necessary to fully understand the safety profile of this compound .

Properties

IUPAC Name |

(3S)-4-phenylmethoxybutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBUAFZGGHYAO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70525290 | |

| Record name | (3S)-4-(Benzyloxy)butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85418-23-1 | |

| Record name | (3S)-4-(Benzyloxy)butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.